![molecular formula C11H10N2O2 B13026326 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-step process. One common method is the AgOAc-catalyzed reaction of 3-nitro-2H-chromenes with ethyl diazoacetate. This reaction proceeds through a 1,3-dipolar cycloaddition followed by the elimination of HNO2, resulting in the formation of the desired pyrazole derivative . The reaction conditions usually involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in inflammation, microbial growth, and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]pyrrol-3-yl derivatives: These compounds share a similar chromeno core but differ in their pyrazole ring structure.
Ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates: These derivatives have a carboxylate group, making them distinct from 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole.
Uniqueness
This compound is unique due to its specific methoxy substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C11H10N2O2/c1-14-8-2-3-9-10(4-8)15-6-7-5-12-13-11(7)9/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
BQUOESNHJQNRRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CO2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


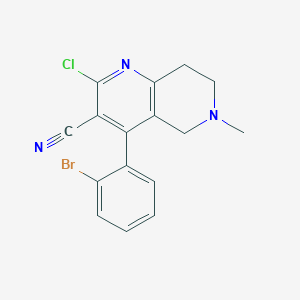
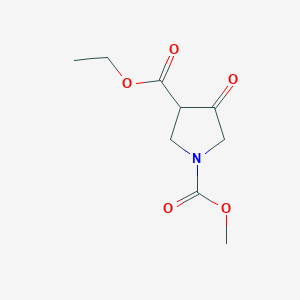


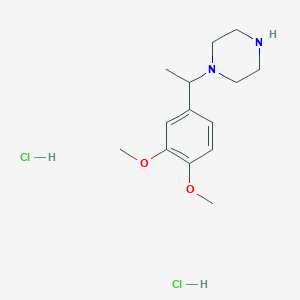


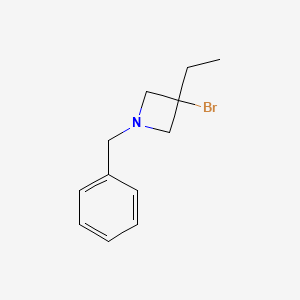


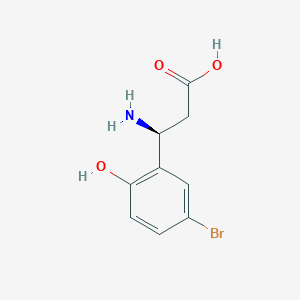
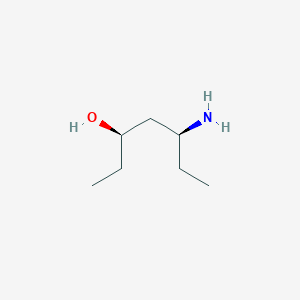
![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)

